![molecular formula C14H12N2O3 B7462181 5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one is a chemical compound that has been widely studied for its potential applications in various fields of research. This compound is also known as FMISO, and it belongs to the class of oxadiazole derivatives.
Wirkmechanismus
The mechanism of action of FMISO is based on its ability to selectively accumulate in hypoxic regions of tumors. Hypoxic regions are characterized by low oxygen levels, which can lead to resistance to radiation therapy and chemotherapy. FMISO is able to bind to hypoxic cells through the formation of adducts with proteins and nucleic acids. This binding is thought to be mediated by the formation of nitroso and hydroxylamine intermediates.
Biochemical and Physiological Effects:
FMISO has been shown to have a low toxicity profile and is well tolerated by animals and humans. It is rapidly metabolized and eliminated from the body, with a half-life of approximately 2 hours in humans. FMISO has been shown to be selective for hypoxic cells, and it does not accumulate in normal tissues. This selectivity makes it an ideal radiotracer for hypoxia imaging in cancer diagnosis and treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of FMISO is its high selectivity for hypoxic cells, which makes it an ideal radiotracer for hypoxia imaging. It is also well tolerated by animals and humans and has a low toxicity profile. However, one of the limitations of FMISO is its short half-life, which can limit its use in longitudinal studies. In addition, the synthesis of FMISO can be complex and time-consuming, which can limit its availability for research purposes.
Zukünftige Richtungen
For the research and development of FMISO include the optimization of the synthesis method, the development of new radiotracers, and further clinical studies to evaluate its efficacy in cancer diagnosis and treatment.
Synthesemethoden
The synthesis of FMISO involves the reaction of 4-methylbenzylhydrazine with furan-2-carboxylic acid in the presence of thionyl chloride. The resulting intermediate is then reacted with cyanogen bromide to form the final product, FMISO. This synthesis method has been optimized to yield high purity and high yield of FMISO.
Wissenschaftliche Forschungsanwendungen
FMISO has been widely studied for its potential applications in various fields of research. In particular, it has been used as a radiotracer for hypoxia imaging in cancer diagnosis and treatment. FMISO has been shown to selectively accumulate in hypoxic regions of tumors, which can be visualized using positron emission tomography (PET). This imaging technique can help to identify tumors that are resistant to radiation therapy and chemotherapy, and it can also be used to monitor the response to treatment.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-4-6-11(7-5-10)9-16-14(17)19-13(15-16)12-3-2-8-18-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZOOIMIAMSIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)OC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.